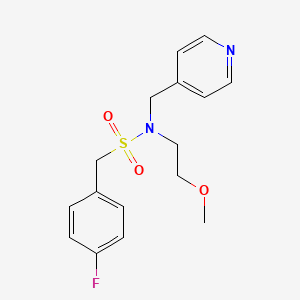

![molecular formula C28H21N3O3S2 B2590514 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361172-87-4](/img/structure/B2590514.png)

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide, also known as DAITB, is a novel small molecule inhibitor that has recently gained attention in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for further development as a therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide is involved in various synthesis and chemical reaction studies. For example, Aleksandrov and Elchaninov (2017) explored the synthesis of related compounds, highlighting electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & Elchaninov, 2017).

Antimicrobial and Antibacterial Screening

Thiazole derivatives, closely related to the compound , have been evaluated for their antibacterial properties. Suryavanshi and Pai (2006) demonstrated considerable antibacterial activity in their synthesized compounds (Suryavanshi & Pai, 2006).

Anticancer Activity

The potential anticancer properties of similar compounds have been studied. Ravinaik et al. (2021) synthesized derivatives and evaluated their anticancer activity against various cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021).

Anticonvulsant Evaluation

Compounds within this chemical class have also been evaluated for anticonvulsant activities. Nath et al. (2021) designed and synthesized indoline derivatives, showing significant anticonvulsant activity in various tests (Nath et al., 2021).

Antibacterial Agents Synthesis

Thiazole derivatives, similar to the compound , have been synthesized and tested as potential antibacterial agents. Borad et al. (2015) conducted studies showing broad-spectrum antibacterial activity against tested microorganisms (Borad et al., 2015).

Mechanism of Action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups of the indole derivative.

Mode of action

The interaction of indole derivatives with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can lead to changes in the conformation and activity of the target proteins .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME properties of indole derivatives can vary widely depending on their specific structure and functional groups. Many indole derivatives are known to be well absorbed and to have good bioavailability .

Result of action

The molecular and cellular effects of indole derivatives can include changes in gene expression, inhibition of enzyme activity, and induction of cell death, among others .

Action environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O3S2/c32-27(30-28-29-26-22-6-3-5-18-8-9-20(25(18)22)16-24(26)35-28)19-10-12-21(13-11-19)36(33,34)31-15-14-17-4-1-2-7-23(17)31/h1-7,10-13,16H,8-9,14-15H2,(H,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIKERPFLJSLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C76 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B2590434.png)

![N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2590437.png)

![5-Formyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2590439.png)

![N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2590442.png)

![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590444.png)

![bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B2590449.png)

![N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2590450.png)

![N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2590451.png)

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2590454.png)